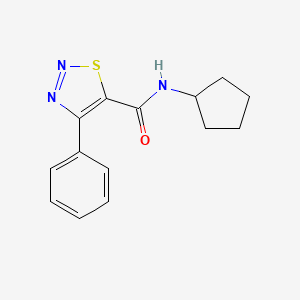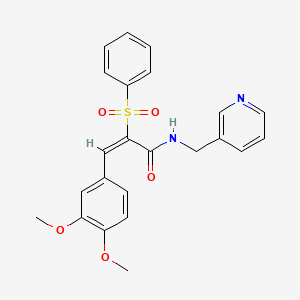![molecular formula C22H23Cl2N3O3S B12178400 1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12178400.png)
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that combines the structural features of piperazine, indole, and sulfonyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives .
Applications De Recherche Scientifique
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-bromobenzyl)piperazin-1-yl-3-(4-chlorophenyl)prop-2-en-1-one: A compound with similar structural features but different substituents.
2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide: Another compound with a piperazine and indole moiety but different functional groups.
Uniqueness
1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C22H23Cl2N3O3S |
|---|---|
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C22H23Cl2N3O3S/c23-17-8-9-19(24)21(14-17)31(29,30)27-12-10-26(11-13-27)22(28)7-3-4-16-15-25-20-6-2-1-5-18(16)20/h1-2,5-6,8-9,14-15,25H,3-4,7,10-13H2 |
Clé InChI |
WVMATAYMBSRUJM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12178329.png)

![1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12178342.png)
![1-(4-methylpiperazin-1-yl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butane-1,4-dione](/img/structure/B12178345.png)

![7-(3-Cyclohexenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12178364.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperidin-1-yl)methanone](/img/structure/B12178371.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178382.png)

![[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12178396.png)

![2,2-dimethyl-5-oxo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]tetrahydrofuran-3-carboxamide](/img/structure/B12178414.png)
